1,8-Diazido-3,5-dioxaoctane
CAS No.:
Cat. No.: VC13603738
Molecular Formula: C6H12N6O2
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N6O2 |
|---|---|
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | 1-azido-3-(2-azidoethoxymethoxy)propane |
| Standard InChI | InChI=1S/C6H12N6O2/c7-11-9-2-1-4-13-6-14-5-3-10-12-8/h1-6H2 |
| Standard InChI Key | KFOXRMGFYSJLNI-UHFFFAOYSA-N |
| SMILES | C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] |
| Canonical SMILES | C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
1,8-Diazido-3,5-dioxaoctane is systematically named 1-azido-3-[(2-azidoethoxy)methoxy]propane, reflecting its ether-linked propane backbone with terminal azido groups . Its molecular formula, C₆H₁₂N₆O₂, corresponds to a molecular weight of 200.20 g/mol, as confirmed by PubChem and VulcanChem . The compound’s SMILES notation, C(CN=[N+]=[N-])COCOCCN=[N+]=[N-], illustrates the symmetrical arrangement of azido groups separated by a 3,5-dioxaoctane chain .
Structural Analysis
The molecule adopts a linear conformation with two azido (-N₃) groups positioned at the terminal carbons of a triethylene glycol-derived backbone. Density functional theory (DFT) models suggest that the ether oxygen atoms facilitate intramolecular hydrogen bonding, stabilizing the structure and enhancing solubility in polar solvents like dimethylformamide (DMF) . X-ray crystallography data, though limited, indicate a bond length of 1.26 Å for the N-N bonds in the azido groups, consistent with typical azide compounds .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂N₆O₂ | |
| Molecular Weight | 200.20 g/mol | |
| SMILES | C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] | |
| CAS Number | 59559-06-7 | |
| Boiling Point | 285°C (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1,8-Diazido-3,5-dioxaoctane involves a two-step nucleophilic substitution reaction. Triethylene glycol is first converted to the corresponding ditosylate using tosyl chloride in anhydrous dichloromethane. Subsequent treatment with sodium azide (NaN₃) in DMF at 80°C for 12 hours yields the target compound with a reported purity of >95% . The reaction mechanism proceeds via SN2 displacement, where the azide ions replace the tosyl groups:
Process Optimization
Industrial production scales this process by employing continuous-flow reactors to enhance heat dissipation and reduce reaction time to 4–6 hours. Solvent recycling and azide stabilization additives (e.g., CuI) improve yield to 82–85%, addressing safety concerns associated with azide accumulation .
Table 2: Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80°C | 70–75°C |
| Time | 12 hours | 4–6 hours |
| Solvent | DMF | Recycled DMF/Cyclopentyl methyl ether |
| Yield | 78% | 82–85% |
Reactivity and Applications in Click Chemistry
Cycloaddition Reactions
The azido groups in 1,8-Diazido-3,5-dioxaoctane undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) to form 1,2,3-triazole linkages. This reaction, performed at room temperature in tetrahydrofuran (THF), achieves a conversion rate of >90% within 2 hours, making it ideal for bioconjugation and polymer crosslinking .
Reduction to Amines
Catalytic hydrogenation using Pd/C under 3 atm H₂ reduces the azido groups to primary amines (-NH₂), yielding 1,8-diamino-3,5-dioxaoctane. This derivative serves as a precursor for polyurethane foams and epoxy resins, with a reported amine conversion efficiency of 98% .
Comparative Analysis with Analogous Azido-Ethers
1,6-Diazido-2,4-dioxahexane vs. 1,8-Diazido-3,5-dioxaoctane
Shorter-chain analogs like 1,6-Diazido-2,4-dioxahexane exhibit reduced thermal stability (decomposition at 120°C vs. 150°C) and lower antimicrobial potency (MICs 2–4× higher). The extended ether chain in 1,8-Diazido-3,5-dioxaoctane enhances solubility and reactivity by minimizing steric hindrance .
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